Ethyl 2,4-dibromopyrimidine-5-carboxylate
Description
Contextual Significance of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine, a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, is a fundamental scaffold in chemistry and biology. Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a vast array of natural and synthetic compounds with significant therapeutic properties. The pyrimidine core is a privileged structure in medicinal chemistry, appearing in drugs with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. This broad utility stems from the ability of the pyrimidine ring to engage in various biological interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.
Overview of Dihalogenated Pyrimidines as Strategic Chemical Synthons
Dihalogenated pyrimidines, such as the 2,4-dichloro and 2,4-dibromo variants, are powerful and versatile intermediates in organic synthesis. The presence of two halogen atoms at positions 2 and 4 of the pyrimidine ring, which are susceptible to nucleophilic attack, allows for sequential and regioselective functionalization. This differential reactivity is a cornerstone of their synthetic utility.
Typically, the C4 position of 2,4-dihalopyrimidines is more reactive towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of a nucleophile at this position while leaving the halogen at the C2 position intact for subsequent transformations. Conversely, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often show a preference for the C2 position. This orthogonal reactivity provides chemists with a powerful toolkit to introduce a variety of substituents at specific positions on the pyrimidine ring, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. The chloro-analogue of the title compound, ethyl 2,4-dichloropyrimidine-5-carboxylate, is a known key intermediate in the synthesis of various organic compounds, with applications in the pharmaceutical, agrochemical, and dyestuff industries. googleapis.com
Table 1: Regioselectivity of Reactions with 2,4-Dihalopyrimidines
| Reaction Type | Preferred Position of Attack | Notes |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Generally more electrophilic and susceptible to direct attack by nucleophiles. |
| Palladium-Catalyzed Cross-Coupling | C2 | Often the preferred site for oxidative addition of palladium catalysts. |
Scope and Academic Research Trajectories for Ethyl 2,4-dibromopyrimidine-5-carboxylate
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthetic potential can be inferred from the well-established chemistry of its chloro-analogue and other dihalogenated pyrimidines. The presence of the two bromine atoms, which are generally more reactive than chlorine atoms in cross-coupling reactions, makes this compound a highly attractive synthon.
Current and future academic research trajectories for this compound are likely to be centered on its use as a scaffold for the synthesis of novel, highly substituted pyrimidine derivatives with potential biological activity. The ester functional group at the 5-position provides an additional handle for chemical modification, further expanding the molecular diversity that can be achieved from this starting material.
Key Research Areas:
Sequential Cross-Coupling and SNAr Reactions: The differential reactivity of the C2-Br and C4-Br bonds will continue to be exploited for the programmed introduction of various substituents. This allows for the creation of complex pyrimidines that would be difficult to synthesize through other means.
Development of Novel Bioactive Molecules: Given the established importance of the pyrimidine core in medicinal chemistry, a significant research trajectory will involve using this compound as a starting material for the synthesis of new drug candidates. chemimpex.comchemimpex.com Patent literature indicates that related 2,4,5-substituted pyrimidines are of interest in the development of inhibitors for mutated forms of epidermal growth factor receptor (EGFR), which are implicated in certain cancers. google.com
Agrochemical Research: Similar to its chloro-analogue, the dibromo compound is a potential precursor for the development of new herbicides and fungicides. chemimpex.com
Materials Science: The highly functionalized and aromatic nature of the pyrimidine ring makes it a candidate for incorporation into novel organic materials with interesting electronic or photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dibromopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQYSSANFSKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,4 Dibromopyrimidine 5 Carboxylate
Conventional and Advanced Synthetic Routes to the 2,4-Dibromopyrimidine (B1316284) Core Structure
The formation of the 2,4-dibromopyrimidine core is a critical step in the synthesis of the target molecule.
Conventional Routes: Conventional methods typically begin with a pre-formed pyrimidine (B1678525) ring, such as 2,4-dihydroxypyrimidine (uracil) or its derivatives. A common and robust method involves the conversion of the hydroxyl groups to chloro groups using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 2,4-dichloropyrimidine (B19661) is a key intermediate. This intermediate can then undergo a halogen exchange reaction to yield the 2,4-dibromopyrimidine structure. For instance, reacting 5-bromo-2-chloropyrimidine (B32469) with a solution of hydrogen bromide in a non-aqueous acid can effectively replace the chlorine atom with bromine. google.com
Another classical approach involves the direct bromination of a suitable pyrimidine precursor. The pyrimidine ring is generally electron-deficient, making electrophilic substitution difficult unless activating groups are present. researchgate.net However, various brominating agents, such as bromine (Br₂) or N-bromosuccinimide (NBS), can be employed, often under specific conditions to achieve the desired dibromination at the 2 and 4 positions. nih.govmdpi.com
Advanced Synthetic Routes: Modern synthetic chemistry offers more sophisticated and efficient pathways, primarily through transition-metal-catalyzed C-H functionalization. thieme-connect.comnih.gov These methods allow for the direct introduction of bromine atoms onto the pyrimidine ring without the need for pre-functionalized starting materials. Catalysts based on palladium, copper, and iridium have been pivotal in developing these routes. thieme-connect.comnih.gov
Direct C–H activation involves the selective cleavage of a carbon-hydrogen bond and its replacement with a carbon-bromine bond. rsc.org This approach is highly atom-economical and can offer high regioselectivity. For example, a palladium-catalyzed C–H/C–X (where X is a halogen) coupling reaction can be used to introduce bromine atoms at specific positions on the pyrimidine ring. thieme-connect.com These advanced methods represent a significant step forward, providing milder reaction conditions and broader functional group tolerance compared to conventional techniques. researchgate.net
Esterification and Carboxylate Group Introduction Strategies at the C5 Position
The introduction of the ethyl carboxylate group at the C5 position of the pyrimidine ring can be achieved either before or after the formation of the dibrominated core.
One primary strategy is to start with a precursor that already contains the desired C5-ester functionality. This can be accomplished through a condensation reaction. For example, a method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, which directly yields a pyrimidine with a methyl carboxylate group at the C5 position. organic-chemistry.org A similar approach could be adapted for the ethyl ester. The resulting pyrimidine-5-carboxylate can then be subjected to bromination to install the bromine atoms at the C2 and C4 positions.
Alternatively, the carboxylate group can be introduced onto a pre-existing pyrimidine ring. This often involves the hydrolysis of a pyrimidine-5-carboxylic acid ester to the corresponding carboxylic acid. researchgate.netresearchgate.net Subsequent esterification of the pyrimidine-5-carboxylic acid with ethanol (B145695), typically under acidic conditions (Fischer esterification), yields the desired ethyl ester.
Reaction Optimization and Process Development for Targeted Synthesis
Optimizing the synthesis of Ethyl 2,4-dibromopyrimidine-5-carboxylate is crucial for maximizing yield, purity, and process efficiency. This involves careful consideration of reaction mechanisms, solvents, catalysts, and physical parameters.
Mechanistic Considerations for Reaction Efficiency and Yield
Understanding the underlying reaction mechanisms is fundamental to improving reaction outcomes. The bromination of the pyrimidine ring typically proceeds via an electrophilic aromatic substitution mechanism. nih.gov The pyrimidine ring's electron-deficient nature makes this reaction challenging. The mechanism involves the generation of a strong electrophile (e.g., Br⁺), which attacks the electron-rich C5 position, followed by the formation of a Wheland intermediate (a σ-complex). nih.govlumenlearning.com The rate-determining step is the initial attack by the electrophile, which disrupts the ring's aromaticity. lumenlearning.com Activating the brominating agent with a Lewis acid can enhance the electrophilicity of the bromine and increase the reaction rate. nih.gov
In transition-metal-catalyzed C-H activation routes, the mechanism is more complex, often involving steps like oxidative addition, concerted metalation-deprotonation, and reductive elimination. thieme-connect.com Optimizing these catalytic cycles requires a deep understanding of the catalyst's coordination chemistry and the stability of organometallic intermediates. researchgate.net
Influence of Solvent Systems and Reaction Media
The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the course of the reaction. For the bromination of pyrimidines, polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (CH₃CN), or dimethylformamide (DMF) are often effective. nih.gov These solvents can help to solubilize the reagents and stabilize charged intermediates formed during the reaction. In some cases, specific solvents are chosen for their ability to control the reaction; for example, using an inert aromatic solvent like nitrobenzene (B124822) can help manage reaction temperature and improve mixing. google.com The use of water as a solvent has also been explored, which can offer environmental and cost benefits, sometimes leading to higher reaction rates compared to organic solvents in acid-promoted aminations of related heterocycles. nih.gov
The effect of the solvent on reaction yield can be significant, as demonstrated in the synthesis of a pyrimidine derivative where different solvents produced a wide range of yields.
| Solvent | Yield (%) |
| H₂O | 60 |
| EtOH | 72 |
| DCM | 10 |
| DMF | 15 |
| THF | 20 |
| CH₃CN | 25 |
| CHCl₃ | 10 |
| H₂O/EtOH | 95 |
This table illustrates the impact of different solvents on the yield of a specific pyrimidine derivative synthesis, highlighting the importance of solvent selection in reaction optimization. Data is illustrative of the principle.
Catalyst Selection and Stoichiometric Reagent Regimens
The choice and amount of catalysts and reagents are paramount for a successful synthesis.
Catalyst Selection :
Lewis Acids : In electrophilic bromination, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can be added to enhance the efficiency of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov
Transition Metals : For advanced C-H functionalization routes, the choice of metal is crucial. Palladium (Pd), Rhodium (Rh), and Iridium (Ir) complexes are commonly used. nih.govresearchgate.net For instance, PN5P-Ir-pincer complexes have been shown to be highly efficient in catalyzing multicomponent pyrimidine synthesis. nih.gov
Stoichiometric Reagents : The selection of the brominating agent is a key decision. Common choices include:
Bromine (Br₂) : Often used with a catalyst or in an acidic medium. nih.gov
N-Bromosuccinimide (NBS) : A milder and easier-to-handle source of electrophilic bromine, frequently used in solvents like DMF. mdpi.com
1,3-dibromo-5,5-dimethylhydantoin (DBH) : An efficient brominating agent for pyrimidine rings. nih.gov
Sodium Monobromoisocyanurate (SMBI) : Another effective reagent for the bromination of pyrimidine nucleosides. mdpi.com
The stoichiometry of the reagents must be carefully controlled to achieve the desired dibromination without leading to over-bromination or other side reactions.
Temperature, Pressure, and Time Parameters in Reaction Control
The physical conditions of the reaction are critical levers for controlling its outcome.
Temperature : Reaction temperature directly affects the rate of reaction. Many pyrimidine syntheses and functionalizations require heating. For example, bromination may be carried out at elevated temperatures (e.g., 40°C or higher) to increase the reaction rate and achieve quantitative conversion in a shorter time. nih.gov Some processes, like those involving the formation of hydrogen halide addition salts, may be heated to temperatures as high as 125-135°C. google.com Conversely, controlling the temperature at lower levels can sometimes improve selectivity and prevent the formation of byproducts.
Pressure : For most solution-phase syntheses of this type, the reaction is conducted at atmospheric pressure. Pressure is not typically a critical parameter to be adjusted unless volatile reagents or gases are involved.
Time : The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the degradation of the product or the formation of impurities. Reaction times can vary widely, from a few hours for a Lewis acid-catalyzed bromination nih.gov to 24 hours or more for certain transition-metal-catalyzed C-H activation reactions. thieme-connect.com Careful monitoring of the reaction progress, often by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential to determine the optimal reaction time.
Application of Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. While specific green synthetic routes for this exact compound are not extensively documented, general green chemistry methodologies applicable to pyrimidine synthesis can be readily adapted. rasayanjournal.co.innih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
Several key areas of green chemistry can be applied to the synthetic pathway:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. rasayanjournal.co.inbenthamdirect.com For the synthesis of the pyrimidine core and subsequent functionalization steps, microwave-assisted heating can be a more energy-efficient alternative to conventional heating methods. rasayanjournal.co.in
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates and yields in heterocyclic synthesis. rasayanjournal.co.inbenthamdirect.com The mechanical effects of acoustic cavitation can improve mass transfer and accelerate chemical transformations, potentially allowing for milder reaction conditions. rasayanjournal.co.in
Solvent-Free Reactions: A significant contributor to chemical waste is the use of organic solvents. rasayanjournal.co.in Performing reactions in the absence of a solvent or in environmentally benign solvents like water or ionic liquids is a cornerstone of green chemistry. rasayanjournal.co.in For instance, a "Grindstone" multicomponent reagent method has been reported for the solvent-less synthesis of tetrahydropyrimidine (B8763341) derivatives, which could be adapted for the synthesis of the pyrimidine precursor.
Use of Green Catalysts: The use of heterogeneous or recyclable catalysts can significantly improve the sustainability of a synthetic process. nih.govbenthamdirect.com For the various steps in the synthesis of this compound, exploring solid acid catalysts, biocatalysts, or reusable metal catalysts could reduce waste and improve process efficiency. nih.gov
The table below summarizes the potential application of green chemistry principles to the synthesis of this compound.
Interactive Data Table: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Benefits |
| Alternative Energy Sources | Utilization of microwave irradiation or ultrasound for heating and reaction activation. rasayanjournal.co.in | Reduced reaction times, increased yields, lower energy consumption. rasayanjournal.co.in |
| Solvent Minimization | Employing solvent-free reaction conditions or using green solvents like water or ionic liquids. rasayanjournal.co.inbenthamdirect.com | Reduction of volatile organic compound (VOC) emissions and solvent-related waste. rasayanjournal.co.in |
| Catalysis | Use of heterogeneous, recyclable, or biocatalysts for various synthetic steps. nih.gov | Improved atom economy, reduced catalyst waste, and milder reaction conditions. nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation and more efficient use of resources. |
By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally responsible, aligning with the broader goals of sustainable chemical manufacturing. benthamdirect.comingentaconnect.com
Chemical Reactivity and Transformation Studies of Ethyl 2,4 Dibromopyrimidine 5 Carboxylate
Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring System
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. The two bromine atoms on ethyl 2,4-dibromopyrimidine-5-carboxylate act as leaving groups, with the regioselectivity of the substitution being a key aspect of its reactivity.
In SNAr reactions involving 2,4-dihalopyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The presence of an electron-withdrawing group, such as the ethyl carboxylate at the C5 position, further enhances the electrophilicity of the C4 position, reinforcing this regioselectivity.
However, the site-selectivity can be influenced by the nature of the attacking nucleophile. While most common nucleophiles (e.g., alkoxides, amines) preferentially attack the C4 position, certain nucleophiles can exhibit altered selectivity. For instance, studies on analogous 2,4-dichloropyrimidines have shown that tertiary amines can display excellent C2 selectivity. rsc.org This change in regioselectivity is a critical consideration in synthetic design, allowing for the targeted functionalization of either the C2 or C4 position by careful selection of the nucleophile.
The rate and success of SNAr reactions on this compound are significantly influenced by both the nucleophile and the leaving group.
Nucleophile Nature: The reactivity of the nucleophile plays a crucial role. Stronger nucleophiles, particularly those with a negative charge, generally react faster. researchgate.net The type of nucleophile not only affects the reaction rate but can also, as mentioned, alter the regioselectivity. For example, "soft" nucleophiles like thiols and "hard" nucleophiles like amines or alkoxides can exhibit different reactivity patterns and selectivities.
Leaving Group Efficacy: Bromine is a good leaving group in SNAr reactions due to the stability of the resulting bromide ion. The efficacy of a leaving group is related to its ability to stabilize a negative charge, which corresponds to the acidity of its conjugate acid. researchgate.netnih.gov In the context of halogens, the leaving group ability generally follows the trend I > Br > Cl > F. nih.govresearchgate.net The C-Br bond is weaker and more polarizable than the C-Cl bond, making brominated pyrimidines like the title compound generally more reactive in SNAr reactions than their chlorinated counterparts. This enhanced reactivity allows for substitutions to occur under milder conditions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and have been applied to functionalize dihalopyrimidines.
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C2 and C4 positions. The general mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
The regioselectivity of the first coupling reaction on 2,4-dihalopyrimidines typically favors the C4 position. mdpi.com This is consistent with the higher reactivity of the C4 position observed in SNAr reactions, as the oxidative addition step is often the rate-determining step and is favored at the more electrophilic carbon center. libretexts.orgillinois.edu
The choice of catalytic system, particularly the ligand coordinated to the palladium center, is critical for controlling the regioselectivity of the Suzuki-Miyaura coupling. While standard catalysts like Pd(PPh₃)₄ often yield the C4-arylated product, specific ligand design can override this intrinsic preference and promote selective C2 arylation or even invert the selectivity.
For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling on 2,4-dichloropyridines with high selectivity. nih.gov Conversely, certain phosphine (B1218219) ligands, such as Xantphos®, have been found to be uniquely capable of mediating highly selective mono-SMC reactions at the C4 position of 2,4-diiodooxazole, a related heteroaromatic system. rsc.orgnih.gov The development of specialized catalytic systems allows for the synthesis of either the 2-aryl-4-bromo or 4-aryl-2-bromo pyrimidine isomer, providing access to a wider range of substituted pyrimidine scaffolds.
Below is a table summarizing various catalytic systems and their observed regioselectivity in the Suzuki-Miyaura coupling of related 2,4-dihalopyrimidines and other dihaloheteroarenes.
| Catalyst / Ligand | Substrate | Selectivity | Reference |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine (B19661) | C4 | mdpi.com |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridines | C4 (2.5:1 to 10.4:1) | nih.gov |
| Pd(OAc)₂ / Q-Phos | 2,4-Dichloropyridine | C4 (2.4:1) | nih.gov |
| Pd/IPr | 2,4-Dichloropyridines | C4 (~10:1) | nih.gov |
| Pd(Xantphos®)Cl₂ | 2-(4-bromophenyl)-5-chloropyrazine | C2 (Chloride) | rsc.orgnih.gov |
| Pd(Qphos)₂ | 2-(4-bromophenyl)-5-chloropyrazine | C4' (Bromide) | rsc.orgnih.gov |
This table is illustrative and based on related dihaloheteroarene systems.
The substrate scope of the Suzuki-Miyaura reaction on this compound is broad, accommodating a variety of aryl- and heteroarylboronic acids. Both electron-rich and electron-poor boronic acids can be successfully coupled, although reaction rates and yields may vary. mdpi.comnih.gov
Limitations and Challenges:
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product. mdpi.com
Bis-arylation: Controlling the reaction to achieve mono-arylation can be challenging. Over-reaction can lead to the formation of the 2,4-diarylated product, especially if the second coupling is fast. Careful control of stoichiometry and reaction time is often necessary.
Steric Hindrance: The ethyl carboxylate group at the C5 position can exert steric hindrance, potentially influencing the reactivity of the adjacent C4 position. While this effect is generally less pronounced than electronic effects, it can become a factor with bulky boronic acids. Anomalous C2 selectivity has been observed in some cases due to steric factors when substituents are present at the C5 position. mdpi.com
Electron-Withdrawing Groups: While the reaction is tolerant of many functional groups, boronic acids bearing strong electron-withdrawing groups can sometimes react more slowly due to a less efficient transmetalation step. mdpi.com
By carefully selecting the catalytic system, reaction conditions, and coupling partner, this compound can be selectively functionalized at either the C2 or C4 position, demonstrating its utility as a versatile intermediate in the synthesis of complex pyrimidine derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
Influence of Palladium Speciation on Selectivity
The selectivity of palladium-catalyzed reactions at the C2 and C4 positions of dihalogenated pyrimidines is significantly influenced by the nature of the palladium catalyst species. Research has shown that different palladium species, such as mononuclear complexes, clusters, or nanoparticles, can lead to different regiochemical outcomes. For instance, in Suzuki-Miyaura cross-coupling reactions of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor arylation at the C2 position. acs.org
However, the formation of multinuclear palladium species, like Pd3-type clusters and nanoparticles, can switch the site-selectivity to the C4 position. acs.org The ratio of palladium to the phosphine ligand and the presence of stabilizing salts are critical factors in controlling the palladium speciation and, consequently, the reaction's regioselectivity. acs.org By merely altering the ratio of Pd(OAc)2 to the PPh3 ligand, a switch in site-selectivity from the expected C2-arylation to the less common C4-arylation can be achieved, highlighting the profound impact of catalyst speciation on the reaction outcome. acs.org This principle allows for the targeted synthesis of specific isomers by carefully controlling the catalytic system.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials, due to its mild reaction conditions. wikipedia.org For this compound, the Sonogashira coupling provides a direct method for introducing alkynyl groups onto the pyrimidine core.
The classic Sonogashira reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org However, variations of this protocol have been developed to address certain limitations.
While effective, the traditional Sonogashira protocol has drawbacks, including the use of copper, which can lead to the formation of homocoupled alkyne side products, and the requirement for an amine base. nih.gov To overcome these issues, significant research has been devoted to developing copper-free and amine-free Sonogashira reactions. nih.govresearchgate.net
These modified protocols often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst. nih.gov For example, a system using Pd(CH3CN)2Cl2 and a cataCXium A ligand in the presence of Cs2CO3 as a base has been successfully used for multifold Sonogashira couplings at room temperature in a green solvent. nih.govacs.org Such developments make the Sonogashira reaction more versatile and environmentally friendly.
The Sonogashira reaction is compatible with a wide range of alkyne partners, allowing for the introduction of diverse functionalities. The steric and electronic properties of both the alkyne and the aryl halide can influence the reaction's efficiency. nih.gov For instance, sterically demanding aryl bromides may require more active catalysts or harsher conditions to achieve good yields. nih.gov
Commonly used alkynes include phenylacetylene (B144264) and its derivatives. nih.gov Trimethylsilylacetylene is another valuable reagent as the trimethylsilyl (B98337) group can act as a protecting group, which can be removed later to yield a terminal alkyne. wikipedia.org This allows for further transformations at that position. The choice of the alkyne partner is crucial for the synthesis of target molecules with specific properties and functionalities.
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over traditional methods for synthesizing aryl amines. wikipedia.org
For this compound, Buchwald-Hartwig amination allows for the selective introduction of amino groups at either the C2 or C4 position. The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. youtube.com
Other Palladium-Catalyzed Transformations (e.g., Heck Reactions)
Beyond Sonogashira and Buchwald-Hartwig reactions, this compound can undergo other palladium-catalyzed transformations. The Heck reaction, for instance, involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is known for its high stereoselectivity, typically yielding the E-isomer of the product. organic-chemistry.orgthieme-connect.de
The Heck reaction is generally carried out with a palladium catalyst in the presence of a base. organic-chemistry.org While traditionally used for arylations, recent advancements have expanded its scope to include more challenging substrates like sterically hindered olefins, sometimes employing directing groups to control regioselectivity. chemrxiv.orgnih.gov The versatility of palladium catalysis allows for a wide array of functional groups to be introduced onto the pyrimidine ring, making it a valuable scaffold in medicinal chemistry and materials science.
Strategies for Differentiating Reactivity at C2 and C4 Positions
A key aspect of the chemistry of 2,4-dihalopyrimidines is the differential reactivity of the C2 and C4 positions, which enables selective, stepwise functionalization. Generally, the C4 position is more susceptible to nucleophilic aromatic substitution. stackexchange.com This heightened reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. stackexchange.com
In the context of palladium-catalyzed cross-coupling reactions, this inherent reactivity difference can be exploited. By carefully selecting the reaction conditions—such as the catalyst, ligand, base, and temperature—it is often possible to achieve high regioselectivity. For example, in Sonogashira couplings, the reaction can be controlled to favor substitution at the more reactive C4 position first. Subsequently, a different coupling partner can be introduced at the C2 position under potentially more forcing conditions. This stepwise approach allows for the synthesis of unsymmetrically substituted 2,4-dipyrimidinyl compounds, which would be difficult to access otherwise. rsc.org
Below is a table summarizing the general reactivity and preferred reaction conditions for selective functionalization at the C2 and C4 positions.
| Position | Relative Reactivity | Typical Reaction Favored | Key Control Factors |
| C4 | More reactive | Nucleophilic Aromatic Substitution, Initial Cross-Coupling | Milder reaction conditions (lower temperature, weaker base) |
| C2 | Less reactive | Subsequent Cross-Coupling | More forcing reaction conditions (higher temperature, stronger base, more active catalyst) |
Metal-Halogen Exchange Reactions
The presence of two bromine atoms at the C2 and C4 positions of the pyrimidine ring allows for selective functionalization through metal-halogen exchange reactions. The regioselectivity of this exchange is highly dependent on the organometallic reagent used and the reaction conditions.
Regioselective Lithiation and Grignard Formation
The differential reactivity of the C2 and C4 positions on the pyrimidine ring is influenced by the electronic effects of the two ring nitrogen atoms and the C5-ester group. The C2 position is situated between two electron-withdrawing nitrogen atoms, making the C2 proton in an unhalogenated pyrimidine highly acidic and, correspondingly, the C2-Br bond susceptible to metal-halogen exchange. The C4 position is also activated, being para to one nitrogen and ortho to the other.
Lithiation: Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), is a common method for bromine-lithium exchange. wikipedia.org For polyhalogenated heteroaromatics, the most acidic position generally undergoes exchange most readily. In analogous compounds like polybromoimidazoles, lithiation with n-BuLi can be less selective, while other organometallics show high regioselectivity for the C2 position. rsc.org For dibromopyridines, solvent and concentration can strongly influence the site of lithiation. researchgate.net In the case of this compound, the C2-Br is generally expected to be more reactive towards lithiation due to the inductive effects of the adjacent nitrogen atoms.
Grignard Formation: The formation of a Grignard reagent can be achieved through direct reaction with magnesium metal or, more commonly for selective applications on dihaloarenes, through a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl). adichemistry.comorganic-chemistry.org These reagents often exhibit different regioselectivity compared to organolithiums and can favor exchange at sterically more accessible positions or sites influenced by coordinating functional groups. organic-chemistry.orguni-muenchen.de The use of a combination of i-PrMgCl and n-BuLi has been shown to be effective for bromine-metal exchange on bromoheterocycles under non-cryogenic conditions. nih.govmdpi.com
The table below summarizes the expected major products from regioselective metal-halogen exchange under different hypothetical conditions, based on established principles for similar heterocyclic systems.
| Reagent | Conditions | Major Organometallic Intermediate | Rationale |
| n-BuLi | THF, -78 °C | Ethyl 4-bromo-2-lithiopyrimidine-5-carboxylate | C2 position is electronically activated by two adjacent nitrogen atoms, favoring exchange. rsc.org |
| i-PrMgCl·LiCl | THF, 0 °C to RT | Ethyl 2-bromo-4-(chloromagnesio)pyrimidine-5-carboxylate | Grignard exchange reagents can exhibit different selectivity, potentially favoring the C4 position. organic-chemistry.orguni-muenchen.de |
Subsequent Electrophilic Quenching Reactions
Once the regioselective formation of the organolithium or organomagnesium intermediate is achieved, it can be trapped with a wide variety of electrophiles to introduce new functional groups onto the pyrimidine ring. This two-step sequence provides a powerful method for creating substituted pyrimidine derivatives that would be difficult to access directly.
The generated nucleophilic carbon center (at C2 or C4) readily attacks electrophilic species. Common electrophiles used in these reactions include aldehydes, ketones, carbon dioxide (CO₂), dimethylformamide (DMF), and alkyl halides. For example, quenching the lithiated intermediate with DMF followed by aqueous workup yields the corresponding aldehyde, while reaction with CO₂ produces a carboxylic acid upon acidification. rsc.org
The following table illustrates the potential products from the reaction of the C2-lithiated intermediate with various electrophiles.
| Electrophile | Reagent Example | Functional Group Introduced | Product Name |
| Aldehyde/Ketone | Benzaldehyde | Hydroxyalkyl | Ethyl 4-bromo-2-(hydroxy(phenyl)methyl)pyrimidine-5-carboxylate |
| Carbon Dioxide | Dry CO₂ (gas or solid) | Carboxylic Acid | 4-Bromo-5-(ethoxycarbonyl)pyrimidine-2-carboxylic acid |
| Formylating Agent | N,N-Dimethylformamide (DMF) | Aldehyde | Ethyl 4-bromo-2-formylpyrimidine-5-carboxylate |
| Alkylating Agent | Methyl Iodide | Alkyl | Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate |
Transformations Involving the Ester Moiety
The ethyl carboxylate group at the C5 position offers another site for chemical modification, including hydrolysis, transesterification, reduction, and conversion to other functional groups like amides.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is commonly employed, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like ethanol (B145695) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which upon acidic workup gives the free carboxylic acid, 2,4-dibromopyrimidine-5-carboxylic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different alkyl ester. It is typically achieved by reacting the substrate in an excess of another alcohol (e.g., methanol (B129727) or isopropanol) under acidic catalysis (e.g., sulfuric acid, HCl) or base catalysis (e.g., sodium methoxide). The reaction is an equilibrium process, and using the desired alcohol as the solvent drives the equilibrium toward the formation of the new ester.
Reduction and Conversion to Other Functional Groups
Reduction: The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.com However, studies on similar ethyl pyrimidine-5-carboxylate derivatives have shown that LiAlH₄ can also reduce the pyrimidine ring itself to afford 1,6-dihydropyrimidine derivatives as major products, with the desired hydroxymethyl product, (2,4-dibromopyrimidin-5-yl)methanol, potentially forming as a minor byproduct. researchgate.netresearchgate.net The choice of solvent and reaction time can influence the product distribution. researchgate.net
Reduction to Aldehyde: To achieve a partial reduction of the ester to an aldehyde, milder and more sterically hindered reducing agents are required. Diisobutylaluminium hydride (DIBAL-H) is often used for this transformation, typically at low temperatures (-78 °C), which can favor the formation of 2,4-dibromopyrimidine-5-carbaldehyde without over-reduction or ring reduction. youtube.com
Conversion to Amides: The ester can be converted into a primary, secondary, or tertiary amide through reaction with ammonia, a primary amine, or a secondary amine, respectively. This reaction, known as aminolysis, often requires high temperatures. A more common laboratory-scale approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., DCC) and reacted with the desired amine to form the amide bond. libretexts.org
The table below outlines the expected products from various transformations of the ester moiety.
| Reaction | Reagents | Product Functional Group | Product Name |
| Hydrolysis | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid | 2,4-Dibromopyrimidine-5-carboxylic acid |
| Transesterification | CH₃OH, H⁺ (cat.) | Methyl Ester | Mthis compound |
| Reduction (strong) | LiAlH₄, THF | Primary Alcohol & Dihydropyrimidine | (2,4-Dibromopyrimidin-5-yl)methanol & Ethyl 2,4-dibromo-1,6-dihydropyrimidine-5-carboxylate researchgate.netresearchgate.net |
| Reduction (mild) | DIBAL-H, Toluene, -78 °C | Aldehyde | 2,4-Dibromopyrimidine-5-carbaldehyde |
| Amide Formation | 1. Hydrolysis 2. Amine (R₂NH), Coupling Agent | Amide | N,N-Dialkyl-2,4-dibromopyrimidine-5-carboxamide |
Advanced Synthetic Applications of Ethyl 2,4 Dibromopyrimidine 5 Carboxylate As a Building Block
Precursor in Complex Heterocyclic Synthesis
The strategic placement of two distinct leaving groups (bromine atoms) on the pyrimidine (B1678525) ring of ethyl 2,4-dibromopyrimidine-5-carboxylate facilitates its use in the construction of elaborate heterocyclic frameworks. researchgate.net This di-halogenated pyrimidine is an ideal starting material for creating molecules with diverse functionalities and architectures. growingscience.com
The differential reactivity of the bromine atoms at the C2 and C4 positions of the pyrimidine ring allows for the stepwise introduction of various substituents, leading to the creation of multifunctionalized pyrimidine derivatives. This selective functionalization is often achieved through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. rsc.org
For instance, the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position. This allows for the selective introduction of an aryl, alkynyl, or amino group at C4, while leaving the C2-bromo substituent intact for subsequent modification. This sequential strategy provides a powerful tool for building molecular complexity and generating libraries of compounds for drug discovery and other applications. rsc.orgmdpi.com
Table 1: Regio-controlled Cross-Coupling Reactions on Dihalopyrimidine Scaffolds This table is illustrative of typical reactions on dihalopyrimidine systems, analogous to those possible with this compound.
| Reaction Type | Position | Reagents & Conditions | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | C6 (analogous to C4) | Terminal Alkyne, Pd Catalyst, Cu(I) cocatalyst, Base | Alkynyl | rsc.org |
| Suzuki-Miyaura Coupling | C2 | Arylboronic Acid, Pd Catalyst, Base | Aryl | rsc.org |
| Buchwald-Hartwig Amination | C2 | Amine, Pd Catalyst, Ligand, Base | Arylamine | rsc.org |
This compound is a valuable precursor for synthesizing fused pyrimidine systems, which are prevalent in many biologically active molecules. nih.gov The synthesis often involves a two-step process: an initial substitution at one of the bromine positions, followed by an intramolecular cyclization to form a new ring fused to the pyrimidine core.
One common strategy involves the initial reaction of the dibromopyrimidine with a binucleophilic reagent. For example, reaction with a compound containing both an amino and a hydroxyl or thiol group can lead to the formation of fused systems like oxazolo[5,4-d]pyrimidines or thiazolo[5,4-d]pyrimidines. Another approach is the synthesis of thiazolo[3,2-a]pyrimidines, which can be achieved through the cyclization of dihydropyrimidine-2-thiones. mdpi.com Similarly, pyridopyrimidines and pyrrolopyrimidines, known for their activity as EGFR inhibitors, can be constructed from appropriately substituted pyrimidine precursors. nih.gov The presence of the ester group at the C5 position can also be utilized in cyclization reactions to form additional fused rings.
Table 2: Examples of Fused Pyrimidine Systems Synthesized from Pyrimidine Precursors
| Fused System | General Synthetic Approach | Biological Relevance | Reference |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Cyclization of dihydropyrimidine-2-thiones with biselectrophilic building blocks. | Various pharmacological activities. | mdpi.com |
| Pyrido[2,3-d]pyrimidine | Condensation of aminopyrimidines with α,β-unsaturated ketones. | Antioxidant, Anticancer. | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Construction from substituted pyrimidines. | EGFR inhibitors. | nih.gov |
| Thieno[2,3-d]pyrimidine | Cyclization starting from substituted thiophenes. | Anticancer. | gsconlinepress.com |
Role in Nucleoside and Nucleotide Analog Synthesis
Nucleoside and nucleotide analogs are cornerstones of antiviral and anticancer therapies. rsc.orgnih.gov this compound serves as a key starting material for creating modified pyrimidine nucleobases, which can then be incorporated into nucleoside scaffolds. The C2 and C4 positions are ideal for introducing functionalities that can mimic natural hydrogen bonding patterns or introduce novel interactions with target enzymes. nih.gov
C-nucleosides, where the sugar moiety is attached to the nucleobase via a carbon-carbon bond, are often more resistant to enzymatic degradation than their natural N-nucleoside counterparts. The synthesis of C-nucleosides can be challenging, but scaffolds like this compound offer a viable entry point.
One strategy involves converting one of the bromo-substituents into an organometallic species (e.g., via lithium-halogen exchange or by forming a Grignard reagent), which can then react with an electrophilic sugar derivative, such as a lactone or a protected ribose derivative, to form the crucial C-C bond. Alternatively, palladium-catalyzed cross-coupling reactions between a halogenated pyrimidine and a sugar derivative bearing a suitable organometallic functionality (e.g., an organozinc or organotin reagent) can be employed to construct the C-nucleoside scaffold. researchgate.net Biocatalytic methods are also emerging as powerful tools for the stereoselective synthesis of C-nucleosides. researchgate.net
The ability to selectively functionalize the C2 and C4 positions of this compound is crucial for creating modified nucleobase architectures. nih.gov These positions are directly involved in the Watson-Crick base pairing of cytosine and uracil/thymine. By replacing the bromine atoms with various amines, thiols, or other functional groups, chemists can design novel nucleobases with altered hydrogen-bonding capabilities, steric properties, or metabolic stabilities. fiu.edu
For example, substitution with different amines can lead to a library of cytosine analogs. Subsequent glycosylation of these modified bases provides access to a wide range of nucleoside analogs for biological screening. nih.gov This approach is fundamental in drug discovery, allowing for the systematic modification of nucleoside structures to enhance their therapeutic properties and overcome drug resistance mechanisms. rsc.org
Utilization in Materials Science and Organic Optoelectronics
Pyrimidine derivatives are increasingly being explored for applications in materials science and organic optoelectronics due to the unique electronic properties of the pyrimidine ring. researchgate.net The electron-withdrawing nature of the 1,3-diazine system makes pyrimidines excellent components in π-conjugated materials designed for organic light-emitting diodes (OLEDs), photovoltaic devices, and fluorescent sensors. researchgate.netresearchgate.net
While direct applications of this compound in this field are not extensively documented, its potential as a building block is significant. Through cross-coupling reactions, such as Suzuki or Stille coupling, at the C2 and C4 positions, π-conjugated aryl or heteroaryl groups can be attached to the pyrimidine core. This extends the π-system and allows for the fine-tuning of the electronic and photophysical properties of the resulting material. The presence of two nitrogen atoms can also facilitate intramolecular charge transfer (ICT), a key process for many optical applications. researchgate.net The versatility of this dibrominated scaffold allows for the creation of D-A (donor-acceptor) or D-A-D type structures, which are highly sought after in the design of advanced organic materials. nih.gov
Scalability and Industrial Relevance in Fine Chemical Production
The industrial-scale synthesis of complex heterocyclic molecules like this compound presents a distinct set of challenges and opportunities. While specific large-scale production data for this particular compound is not extensively published, its structural similarity to other industrially significant pyrimidine derivatives, such as Ethyl 2,4-dichloropyrimidine-5-carboxylate, allows for an informed analysis of its potential for scalable production and its role in the fine chemical industry.
The transition from laboratory-scale synthesis to bulk manufacturing necessitates careful consideration of factors such as cost-effectiveness, safety, environmental impact, and the availability of raw materials. For a compound like this compound, a key intermediate, the development of a robust and efficient synthetic route is paramount for its commercial viability.
A plausible scalable synthesis would likely be a multi-step process, optimized for high yield and purity to meet the stringent requirements of the pharmaceutical and specialty chemical sectors. The process would likely involve the cyclization of a suitable three-carbon precursor with a urea (B33335) or thiourea (B124793) derivative, followed by bromination and esterification. Each step would need to be meticulously optimized for industrial application.
Below is a representative multi-step synthesis that could be adapted for the large-scale production of this compound, based on established methodologies for similar pyrimidine carboxylates.
Table 1: Representative Scalable Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Conditions | Considerations for Scalability |
| 1 | Pyrimidine Ring Formation | Diethyl 2-formylsuccinate, Urea | Acid or base catalyst, solvent (e.g., ethanol), reflux | Control of reaction temperature and time to maximize yield and minimize by-products. Efficient product isolation and purification. |
| 2 | Hydroxylation/Oxidation | Oxidizing agent (e.g., H₂O₂) | Controlled addition of oxidant, temperature monitoring | Heat management is critical to prevent runaway reactions. Selection of a cost-effective and safe oxidizing agent. |
| 3 | Bromination | Brominating agent (e.g., POBr₃, PBr₅) | Anhydrous conditions, reflux | Handling of corrosive and hazardous brominating agents requires specialized equipment and safety protocols. Efficient removal of phosphorus-based by-products. |
| 4 | Esterification | Ethanol (B145695), Acid catalyst | Reflux | Use of excess ethanol to drive the reaction to completion. Efficient water removal to maximize ester yield. |
The industrial relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex, high-value molecules. The two bromine atoms at the 2 and 4 positions of the pyrimidine ring are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. This dual reactivity makes it a valuable precursor for creating diverse molecular libraries for drug discovery and for the synthesis of targeted agrochemicals.
Table 2: Industrial Applications of Pyrimidine Derivatives as Fine Chemicals
| Industry | Application | Role of Pyrimidine Intermediate |
| Pharmaceuticals | Synthesis of Active Pharmaceutical Ingredients (APIs) | Forms the core scaffold of various drugs, including antivirals, anticancer agents, and antibiotics. |
| Agrochemicals | Production of Herbicides and Fungicides | Provides the heterocyclic core necessary for biological activity against specific pests and weeds. |
| Specialty Chemicals | Development of Dyes and Pigments | The pyrimidine ring can act as a chromophore, contributing to the color properties of the final product. |
| Materials Science | Creation of Functional Polymers | Incorporation of the pyrimidine moiety can enhance thermal stability and other material properties. |
Mechanistic and Theoretical Investigations of Reactions Involving Ethyl 2,4 Dibromopyrimidine 5 Carboxylate
Elucidation of Reaction Mechanisms via Experimental Approaches
Experimental studies, while not always focused directly on ethyl 2,4-dibromopyrimidine-5-carboxylate, have provided a solid framework for understanding the reactivity of 2,4-dihalopyrimidines in general. This knowledge is largely transferable to the title compound, allowing for informed predictions of its reaction mechanisms.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are fundamental transformations for the functionalization of this compound. These reactions proceed through a well-established catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnobelprize.orglibretexts.org
The catalytic cycle is initiated by the oxidative addition of the dihalopyrimidine to a low-valent palladium(0) complex. In the case of 2,4-dihalopyrimidines, including this compound, experimental evidence suggests that oxidative addition occurs preferentially at the C4 position. mdpi.comnih.gov This regioselectivity is attributed to the greater electrophilicity of the C4 position, which is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the ester group at C5. The oxidative addition step results in the formation of a square planar palladium(II) intermediate. libretexts.orgmdpi.com
Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling or an organotin compound in Stille coupling) to the palladium(II) center, displacing the halide. nih.govresearchgate.net
The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated as the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnobelprize.org The reductive elimination is a crucial bond-forming step that leads to the desired functionalized pyrimidine (B1678525).
The direct observation and characterization of intermediates in catalytic cycles are challenging due to their transient nature. However, mechanistic studies on related systems provide insights into the likely intermediates in reactions involving this compound.
In palladium-catalyzed cross-coupling reactions, the key intermediates are the aforementioned palladium(II) species formed after oxidative addition and transmetalation. researchgate.netresearchgate.net For instance, in a Suzuki-Miyaura coupling, an intermediate of the type [Ar-Pd(L)₂-Br] (where Ar is the pyrimidine core and L is a phosphine (B1218219) ligand) is formed after oxidative addition. Subsequent transmetalation with a boronic acid would lead to an [Ar-Pd(L)₂-R] intermediate, which then undergoes reductive elimination. While specific intermediates for reactions of this compound have not been isolated and fully characterized in the literature, their existence is inferred from the generally accepted mechanism of these cross-coupling reactions.
Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity in organic reactions.
DFT calculations have been employed to study the electronic properties and reactivity of pyrimidine derivatives. mdpi.com For this compound, DFT can be used to calculate various molecular properties that correlate with its reactivity. These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO).
Calculations on related dihalopyrimidines have shown that the LUMO is often localized on the pyrimidine ring, with significant coefficients at the C4 and C2 positions. mdpi.com This indicates that these positions are the most susceptible to nucleophilic attack, which is consistent with the observed regioselectivity in many reactions. The MEP maps can further highlight the electrophilic sites of the molecule, providing a visual representation of its reactivity towards nucleophiles.
Table 1: Representative Theoretical Reactivity Descriptors for a Model 2,4-Dihalopyrimidine System
| Descriptor | C2-Position | C4-Position | Interpretation |
| Mulliken Charge | Positive | More Positive | Higher positive charge at C4 suggests greater electrophilicity. |
| LUMO Coefficient | Significant | Larger | Larger LUMO coefficient at C4 indicates a more favorable site for nucleophilic attack. |
| Fukui Function (f+) | Moderate | High | A higher value for the Fukui function for nucleophilic attack (f+) at C4 predicts greater reactivity at this position. |
Note: The values in this table are illustrative and based on general trends observed for 2,4-dihalopyrimidines. Specific values would require dedicated DFT calculations for this compound.
Computational models have been developed to predict the regioselectivity and chemoselectivity of reactions involving polyhalogenated heterocycles. chemrxiv.orgchemrxiv.org For this compound, which possesses two non-equivalent bromine atoms, predicting which one will react preferentially is a key challenge.
DFT calculations can be used to model the transition states for the reaction at both the C2 and C4 positions. By comparing the activation energies for the two competing pathways, the regioselectivity can be predicted. In the context of palladium-catalyzed cross-coupling reactions, calculations on similar 2,4-dihalopyrimidine systems have consistently shown that the activation barrier for oxidative addition at the C4 position is lower than at the C2 position. mdpi.com This theoretical finding is in excellent agreement with the experimentally observed preference for C4 functionalization.
Chemoselectivity, the preferential reaction of one functional group over another, can also be modeled. For instance, in a molecule containing both a bromo- and a chloro-substituent, DFT could predict which halide would be more reactive in a given cross-coupling reaction.
A more detailed understanding of a reaction mechanism can be obtained by calculating the entire reaction energy profile, which maps the energy of the system as it progresses from reactants to products through various transition states and intermediates.
For a nucleophilic aromatic substitution (SNAr) reaction on this compound, DFT can be used to locate the transition state for the formation of the Meisenheimer complex, which is the key intermediate in this type of reaction. researchgate.netnih.gov The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of highest energy.
Spectroscopic Characterization Techniques for Reaction Monitoring and Intermediate Identification
The elucidation of reaction mechanisms involving this compound relies heavily on advanced spectroscopic techniques capable of real-time monitoring and the identification of transient species. These methods provide a window into the dynamic chemical transformations, allowing for a detailed understanding of reaction kinetics, pathways, and the formation of intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (FTIR and Raman) are indispensable tools in these mechanistic investigations. americanpharmaceuticalreview.comlabmanager.com
In-situ NMR Spectroscopy in Mechanistic Investigations
In-situ or real-time NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction directly within the NMR tube. It allows for the simultaneous observation of reactant consumption, intermediate formation and decay, and product generation, providing crucial kinetic and structural data.
In studies of reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, in-situ ¹H NMR can track changes in the chemical environment of the pyrimidine ring proton and the protons of the ethyl ester group. As the bromine atoms at the C2 and C4 positions are replaced, the electronic structure of the pyrimidine ring is altered, leading to predictable shifts in the resonance of the remaining C6-proton. The appearance of new signals corresponding to the protons of the incoming substituent can also be monitored. Similarly, ¹³C NMR can provide detailed information on the carbon skeleton, confirming which of the C-Br bonds has reacted. The observation of transient signals that appear and then disappear over the course of the reaction can provide direct evidence for the existence of short-lived intermediates, which is critical for confirming a proposed reaction mechanism.
Table 1: Representative ¹H NMR Chemical Shift Changes for Monitoring a Substitution Reaction This table is illustrative and displays hypothetical data for educational purposes.
| Protons | Starting Material (this compound) | Intermediate (e.g., Ethyl 2-substituted-4-bromopyrimidine-5-carboxylate) | Final Product (e.g., Ethyl 2,4-disubstituted-pyrimidine-5-carboxylate) |
| Pyrimidine C6-H | ~9.1 ppm | Shifted upfield or downfield depending on substituent | Further shifted based on second substitution |
| -OCH₂CH₃ (quartet) | ~4.4 ppm | Minor shift | Minor shift |
| -OCH₂CH₃ (triplet) | ~1.4 ppm | Minor shift | Minor shift |
| New Substituent Protons | N/A | Signals appear | Signals present and may be slightly shifted |
Mass Spectrometry Techniques (e.g., MALDI-MS) for Pathway Elucidation
Mass spectrometry (MS) is a vital analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). In the context of mechanistic studies, MS is used to identify intermediates, products, and byproducts in a reaction mixture, thereby helping to piece together the reaction pathway. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly useful. mdpi.com
For reactions involving this compound, MS can be used to analyze aliquots taken at various time points. The goal is to detect the molecular ions corresponding to the starting material, expected intermediates (e.g., mono-substituted species), and the final product. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions and unambiguous identification of reaction components. mdpi.com MALDI-MS, in particular, can be effective for analyzing complex mixtures and identifying intermediates in synthetic pathways, such as in pyrimidine synthesis. nih.gov This is crucial for distinguishing between sequential substitution pathways (i.e., whether the C2 or C4 position reacts first) by detecting the presence of the specific mono-brominated intermediate.
Table 2: Expected Mass-to-Charge Ratios (m/z) for Reaction Species Calculations are based on the most abundant isotopes and assume protonation [M+H]⁺.
| Compound | Molecular Formula | Expected m/z [M+H]⁺ |
| This compound | C₇H₆Br₂N₂O₂ | 324.88 / 326.88 / 328.88 (Isotopic pattern for Br₂) |
| Mono-substituted Intermediate (e.g., with -OCH₃) | C₈H₉BrN₂O₃ | 277.98 / 279.98 (Isotopic pattern for Br) |
| Di-substituted Product (e.g., with two -OCH₃) | C₉H₁₂N₂O₄ | 229.08 |
Vibrational Spectroscopy for Functional Group Transformations
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, monitors changes in the vibrational modes of molecules. mdpi.com These techniques are highly sensitive to changes in functional groups, making them excellent for tracking the progress of a reaction. labmanager.comspectroscopyonline.com In-situ FTIR and Raman probes can be inserted directly into a reaction vessel to provide real-time data without the need for sampling. americanpharmaceuticalreview.com
When this compound undergoes a reaction, such as a substitution or coupling reaction, several key vibrational modes will change.
C-Br Stretching: The carbon-bromine bonds have characteristic stretching frequencies, typically in the far-infrared region (below 650 cm⁻¹). As the bromine atoms are replaced, the intensity of the C-Br absorption/scattering peaks will decrease.
New Bond Formation: Concurrently, new peaks corresponding to the vibrational modes of the newly formed bonds (e.g., C-N, C-O, or C-C) will appear and grow in intensity.
C=O and C-O Stretching: The ester functional group has strong, characteristic C=O (~1720 cm⁻¹) and C-O (~1250 cm⁻¹) stretching bands. Changes in the electronic nature of the pyrimidine ring due to substitution can cause slight shifts in the position of these peaks, providing secondary evidence of a reaction.
Pyrimidine Ring Modes: The vibrational modes of the pyrimidine ring itself will be altered as the heavy bromine substituents are replaced, leading to shifts in the ring stretching and bending frequencies.
The complementary nature of FTIR and Raman spectroscopy is advantageous; for instance, C=C and other symmetric bonds often show strong Raman signals, while polar bonds like C=O are strong in the IR spectrum. mdpi.comspectroscopyonline.com This dual approach provides a more complete picture of the functional group transformations occurring during the reaction. researchgate.net
Table 3: Key Vibrational Frequencies for Monitoring Reactions Frequencies are approximate and can vary based on molecular environment.
| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Change During Reaction |
| C-Br Stretch | 500 - 650 | Raman / Far-IR | Peak intensity decreases |
| C=O Stretch (Ester) | 1700 - 1730 | FTIR / Raman | Peak may shift slightly; intensity remains |
| C-O Stretch (Ester) | 1200 - 1300 | FTIR | Peak may shift slightly |
| Pyrimidine Ring Modes | 1400 - 1600 | FTIR / Raman | Peaks shift upon substitution |
| C-N Stretch (e.g., Amine substitution) | 1180 - 1360 | FTIR | New peak appears and grows |
Sustainable and Scalable Synthesis of Ethyl 2,4 Dibromopyrimidine 5 Carboxylate and Its Derivatives
Development of Eco-Friendly Synthetic Methodologies
The shift towards green chemistry in the synthesis of pyrimidine (B1678525) derivatives aims to minimize the use and generation of hazardous substances. This involves innovating in areas such as reaction media and catalytic systems.
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, there is a growing interest in developing solvent-free and aqueous reaction conditions for the synthesis of pyrimidine scaffolds.
Solvent-Free Approaches: Solvent-free reactions, often facilitated by techniques like ball-milling or heating neat reactants, can lead to higher efficiency, shorter reaction times, and simpler product isolation procedures. acs.orgnih.gov For instance, the synthesis of various pyrimidine derivatives has been successfully achieved using solvent-free, one-pot multicomponent reactions. acs.orgresearchgate.net Mechanochemical methods, such as ball-milling, provide the necessary energy for the reaction to proceed without a solvent, representing an environmentally benign alternative. acs.orgnih.gov Research on related heterocyclic compounds has demonstrated that these solvent-less approaches are not only feasible but can also be scaled up for multigram production. acs.org
Aqueous Media: Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of functionalized pyrimidines and related heterocycles in aqueous media has been shown to be effective. thieme-connect.commdpi.comresearchgate.net Performing reactions in water can simplify workup procedures and reduce the reliance on organic solvents. thieme-connect.com For example, multicomponent reactions to form pyrido[2,3-d]pyrimidines have been successfully conducted in aqueous solutions, sometimes aided by catalysts that function efficiently in water. nih.gov The development of similar aqueous-phase methodologies for the synthesis of ethyl 2,4-dibromopyrimidine-5-carboxylate could significantly improve the environmental profile of its production.
Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis
| Feature | Conventional Method | Eco-Friendly Method (Solvent-Free/Aqueous) |
|---|---|---|
| Solvent | Volatile Organic Solvents (e.g., DMF, CCl₄) nih.gov | None or Water acs.orgthieme-connect.com |
| Reaction Time | Often several hours to days hilarispublisher.com | Reduced, often minutes to a few hours researchgate.netresearchgate.net |
| Workup | Often requires extraction and chromatography | Simpler, often filtration of the product nih.govresearchgate.net |
| Environmental Impact | High (solvent waste, energy consumption) | Low (minimal waste, safer materials) semanticscholar.orgnih.gov |
Catalysts are crucial for enhancing reaction rates and selectivity. Green catalytic systems focus on using non-toxic, recyclable catalysts, with a particular emphasis on heterogeneous systems.
Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages. They can be easily separated from the reaction mixture by simple filtration, enabling their reuse and minimizing product contamination. nih.gov This contrasts with homogeneous catalysts, which are often difficult to separate and recycle.
Several studies have reported the use of solid acid catalysts, nanoparticles, and supported catalysts for the synthesis of pyrimidine and pyridopyrimidine derivatives. researchgate.netnih.gov For example:
Zirconium dioxide nanoparticles (ZrO₂) have been employed as a reusable catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidines, achieving high yields. nih.gov
Montmorillonite clay , a natural and inexpensive material, has been used as a heterogeneous catalyst for synthesizing thiazolo[3,2-a]pyrimidine derivatives. researchgate.net
Magnetic nanoparticles functionalized with a catalytic complex have been used, allowing for easy catalyst recovery using an external magnet. nih.gov
The development of a robust heterogeneous catalyst for the key steps in the synthesis of this compound would be a significant step towards a more sustainable and economically viable process.
Process Intensification and Continuous Flow Synthesis Approaches
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key technology in this area is continuous flow chemistry, where reactants are continuously pumped through a reactor, and the product is collected at the outlet.
Continuous flow systems offer several advantages over traditional batch processing, including:
Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better yields and selectivity.
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.
Integration of Steps: Multiple reaction and purification steps can be integrated into a single, continuous process, reducing manual handling and potential for error. nih.gov
The synthesis of various pharmaceuticals, including those with heterocyclic cores, has been successfully translated to continuous flow processes. nih.govmdpi.com For example, multi-step syntheses of complex molecules have been performed in flow, including C-N cross-coupling reactions to form pyrimidine-containing drugs like Imatinib. nih.gov Applying a continuous flow approach to the synthesis and subsequent functionalization of this compound could lead to a more efficient, consistent, and scalable manufacturing process.
Principles of Atom Economy and Waste Minimization in Synthetic Design
A central tenet of green chemistry is the principle of atom economy , which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.
The synthesis of this compound likely involves halogenation steps. Traditional bromination methods can have poor atom economy, generating significant inorganic salt byproducts. For example, the bromination of pyrimidine nucleosides can be achieved with reagents like N-bromosuccinimide (NBS) or Br₂. nih.gov While effective, these reactions generate stoichiometric amounts of byproducts.
Table 2: Hypothetical Atom Economy Calculation for a Bromination Step
Let's consider a hypothetical final step for the synthesis: the dibromination of a precursor, Ethyl pyrimidine-5-carboxylate.
Reaction: C₇H₈N₂O₂ + 2 Br₂ → C₇H₆Br₂N₂O₂ + 2 HBr (Ethyl pyrimidine-5-carboxylate + Bromine → this compound + Hydrobromic acid)
| Compound | Formula | Molar Mass ( g/mol ) |
| Ethyl pyrimidine-5-carboxylate | C₇H₈N₂O₂ | 168.15 |
| Bromine (Br₂) | Br₂ | 159.81 |
| Total Reactant Mass | 487.77 | |
| This compound | C₇H₆Br₂N₂O₂ | 325.95 |
| Hydrobromic acid (HBr) | HBr | 80.91 |
| Total Waste Mass (2 x HBr) | 161.82 |
Atom Economy Calculation:
Formula: (Mass of desired product / Total mass of reactants) x 100%
Calculation: (325.95 / 487.77) x 100% = 66.8%
This calculation illustrates that even in a direct substitution, a significant portion of the reactant mass ends up as waste. Strategies to improve this would involve developing catalytic cycles where the HBr byproduct is re-oxidized to regenerate the active brominating species, thus approaching a more ideal atom economy.
By focusing on these principles of sustainable chemistry, the synthesis of this compound can be optimized to be not only efficient and scalable but also environmentally responsible.
Future Research Directions
Exploration of Unprecedented Reactivity Patterns and Chemical Space
The distinct electronic properties of the pyrimidine (B1678525) ring, influenced by the two nitrogen atoms, and the differential reactivity of the C2 and C4 positions offer a rich landscape for discovering novel chemical transformations. Future research should focus on systematically exploring the reactivity of Ethyl 2,4-dibromopyrimidine-5-carboxylate with a diverse range of nucleophiles, electrophiles, and radical species under various reaction conditions.
A key area of investigation will be the selective activation of one bromine atom over the other. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in 2,4-dihalopyrimidines. researchgate.netsemanticscholar.orgmdpi.com However, the interplay of steric and electronic effects from both the bromine atoms and the ethyl carboxylate group could lead to unexpected reactivity. Systematic studies involving a broad array of nucleophiles (e.g., amines, thiols, alcohols, carbanions) and a thorough investigation of solvent, temperature, and catalyst effects will be crucial to map out these reactivity patterns.
Furthermore, the exploration of reactions that go beyond simple nucleophilic aromatic substitution is a promising avenue. This could include investigating cycloaddition reactions, ring-opening and rearrangement reactions, and the generation of novel heterocyclic systems derived from this pyrimidine core. The unique substitution pattern may facilitate unprecedented reaction pathways, leading to the discovery of new chemical space and the synthesis of novel molecular scaffolds with potential biological activity.
Integration with Emerging Catalytic Systems and Methodologies
Modern synthetic chemistry is increasingly driven by the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability. Integrating this compound with these emerging technologies will be a key driver of innovation.
Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling is a well-established method for the functionalization of halopyrimidines, there is still much to explore with this compound. semanticscholar.orgmdpi.com Future work should focus on employing a wider range of palladium catalysts and ligands to fine-tune the regioselectivity of the coupling reactions. For instance, the use of sterically hindered ligands can sometimes reverse the conventional site-selectivity in dihalogenated heteroarenes. Investigating other palladium-catalyzed reactions, such as Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, will significantly expand the library of accessible derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. mdpi.com The application of this technology to this compound could enable novel transformations that are not accessible through traditional thermal methods. For example, photoredox-mediated C-H arylation reactions could allow for the direct coupling of this pyrimidine with a wide range of aromatic and heteroaromatic partners without the need for pre-functionalization. mdpi.com Exploring the use of different photosensitizers and reaction conditions will be key to unlocking the full potential of this approach.
Development of Highly Chemo- and Regioselective Multi-Functionalization Strategies
The presence of two distinct bromine atoms on the pyrimidine ring of this compound makes it an ideal substrate for the development of sequential and one-pot multi-functionalization strategies. The ability to selectively introduce different substituents at the C2 and C4 positions is crucial for creating molecular diversity and for the synthesis of complex target molecules.
Research in this area should focus on developing robust and predictable methods for achieving high chemo- and regioselectivity. This can be achieved through a careful choice of reaction conditions, catalysts, and protecting groups. For instance, the differential reactivity of the C2 and C4 positions can be exploited in sequential cross-coupling reactions. semanticscholar.org A typical strategy would involve the more reactive C4 position being functionalized first under milder conditions, followed by the functionalization of the less reactive C2 position under more forcing conditions.
An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, which could be adapted for the dibromo analogue. semanticscholar.org This approach allows for the rapid and efficient synthesis of diarylated pyrimidines. semanticscholar.org Further development of such one-pot procedures, potentially incorporating orthogonal reaction types, will be highly valuable for streamlining the synthesis of complex pyrimidine derivatives.
Below is a table summarizing the general regioselectivity observed in the Suzuki-Miyaura coupling of 2,4-dihalopyrimidines, which can serve as a predictive model for this compound.
| Position | General Reactivity | Controlling Factors |
|---|---|---|
| C4 | Higher | More favored for oxidative addition of palladium |
| C2 | Lower | Less favored for oxidative addition |
| C5 | N/A (Substituted) | Influences reactivity of C4 and C2 via electronic and steric effects |
Advancements in High-Throughput Synthesis and Automation for Derivative Libraries
The generation of large and diverse libraries of chemical compounds is essential for drug discovery and materials science. researchgate.net The structural features of this compound make it an excellent starting point for the creation of such libraries. Future research should focus on leveraging high-throughput synthesis and automation technologies to rapidly generate a multitude of derivatives.
Automated Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for full automation. rsc.orgmdpi.com Developing automated flow synthesis platforms for the functionalization of this compound would enable the rapid and efficient production of large compound libraries. rsc.orgmdpi.com Such a system could be programmed to perform a series of sequential reactions, introducing a wide variety of building blocks at the C2 and C4 positions.
Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to generate vast libraries of pyrimidine derivatives. By reacting this compound with a diverse set of building blocks in a parallel or split-and-pool fashion, a large number of unique compounds can be synthesized simultaneously. The subsequent screening of these libraries could lead to the identification of novel compounds with interesting biological or material properties. researchgate.netbanglajol.info
The table below outlines a potential high-throughput synthesis workflow for generating a library of this compound derivatives.
| Step | Description | Technology |
|---|---|---|
| 1 | Dispensing of this compound and first set of building blocks into microtiter plates. | Automated Liquid Handler |
| 2 | Palladium-catalyzed cross-coupling reaction at the C4 position. | Robotic Synthesis Platform |
| 3 | Dispensing of the second set of building blocks. | Automated Liquid Handler |
| 4 | Second cross-coupling reaction or nucleophilic substitution at the C2 position. | Robotic Synthesis Platform |
| 5 | Automated purification of the final products. | Parallel HPLC/SFC |
| 6 | Compound characterization and library plating for screening. | LC-MS/NMR and Automated Plate Reader |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
